molecular formula C10H11NO2 B1354469 (E)-ethyl 3-(pyridin-4-yl)acrylate CAS No. 24489-96-1

(E)-ethyl 3-(pyridin-4-yl)acrylate

Cat. No. B1354469
CAS RN: 24489-96-1
M. Wt: 177.2 g/mol
InChI Key: ABZPCWYIRGIXJP-ONEGZZNKSA-N
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Description

“(E)-ethyl 3-(pyridin-4-yl)acrylate” is a chemical compound with the molecular formula C10H11NO2 . It is also known by other names such as Ethyl 3-(pyridin-4-yl)acrylate and ethyl (2E)-3-(pyridin-4-yl)prop-2-enoate .


Molecular Structure Analysis

The molecular structure of “(E)-ethyl 3-(pyridin-4-yl)acrylate” can be represented by various descriptors. The IUPAC name is ethyl (E)-3-pyridin-4-ylprop-2-enoate . The InChI representation is InChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3/b4-3+ . The Canonical SMILES is CCOC(=O)C=CC1=CC=NC=C1 and the Isomeric SMILES is CCOC(=O)/C=C/C1=CC=NC=C1 .


Physical And Chemical Properties Analysis

“(E)-ethyl 3-(pyridin-4-yl)acrylate” has a molecular weight of 177.20 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has no hydrogen bond donors and has 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 177.078978594 g/mol . The topological polar surface area is 39.2 Ų . The compound has 13 heavy atoms and has a formal charge of 0 . The complexity of the compound is 183 .

Scientific Research Applications

  • Synthesis and Applications of Pyrimidine Derivatives

    • Application Summary : Pyrimidine compounds, which can be synthesized using similar compounds to “(E)-ethyl 3-(pyridin-4-yl)acrylate”, have various chemical and biological applications. They are of great interest in the field of organic synthesis .
    • Methods : The synthesis of pyrimidine derivatives involves the reaction of acetyl acetone and benzaldehyde in the presence of two equivalents of ammonium acetate .
    • Results : The synthesis results in the formation of pyrimidine derivatives, which have been found to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, antitumor, antiviral, antidepressant, antiplatelet, antihypertensive, and herbicidal .
  • Applications of Poly(3,4-ethylenedioxythiophene)

    • Application Summary : While not directly related to “(E)-ethyl 3-(pyridin-4-yl)acrylate”, poly(3,4-ethylenedioxythiophene) (PEDT, PEDOT) is a similar compound with significant scientific importance. It has various applications in the field of electric and electronic materials .
    • Methods : The applications of PEDT are dependent on the method of preparation, which can involve in situ polymerization of the monomer or the application of the prefabricated polymer in the form of its water-based complex with poly(styrene sulfonic acid) .
    • Results : PEDT has been used in several applications like antistatic coatings, cathodes in capacitors, through-hole plating, OLED’s, OFET’s, photovoltaics, and electrochromic applications .
    • Application Summary : Google DeepMind’s AlphaFold 3 is an AI model that predicts the structure and interactions of all of life’s molecules . While not directly related to “(E)-ethyl 3-(pyridin-4-yl)acrylate”, it’s a tool that could potentially be used to study this compound and its interactions with other molecules .
    • Methods : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
    • Results : AlphaFold 3 has been used to make discoveries in areas including malaria vaccines, cancer treatments, and enzyme design .
  • Synthesis of Other Compounds

    • Application Summary : “(E)-ethyl 3-(pyridin-4-yl)acrylate” could potentially be used as a starting material or intermediate in the synthesis of other organic compounds .
    • Methods : The specific methods would depend on the target compound, but could involve various organic reactions .
    • Results : The synthesis of new compounds could lead to the development of new drugs, materials, or other useful substances .
  • Porphyrin-Based Compounds

    • Application Summary : Porphyrin-based compounds are an attractive and versatile class of molecules that have attracted significant attention across different scientific disciplines . These unique molecules, characterized by their distinctive macrocyclic structure featuring four pyrrole-type rings linked by methine bridges, have drawn the attention of chemists, biologists, and material scientists .
    • Methods : The synthesis and modification potential of porphyrins, combined with their extraordinary electronic and photophysical properties, has paved the way for an extensive possibility of applications .
    • Results : Applications span from biomedical applications , to catalysis , sensors , energy conversion , and advanced materials .
    • Application Summary : Google DeepMind’s AlphaFold 3 is an AI model that predicts the structure and interactions of all of life’s molecules . While not directly related to “(E)-ethyl 3-(pyridin-4-yl)acrylate”, it’s a tool that could potentially be used to study this compound and its interactions with other molecules .
    • Methods : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
    • Results : AlphaFold 3 has been used to make discoveries in areas including malaria vaccines, cancer treatments, and enzyme design .

properties

IUPAC Name

ethyl (E)-3-pyridin-4-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZPCWYIRGIXJP-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 3-(pyridin-4-yl)acrylate

Synthesis routes and methods I

Procedure details

A mixture of isonicotinaldehyde (25 g), ethyl(triphenylphosphoranylidene)acetate (82 g) and toluene (300 ml) is stirred for 3 hours at 100° C. After cooling, the crystals that precipitated are removed by filtration, and the filtrate is concentrated in vacuo. The residue is dissolved in a mixture of ethyl acetate and petroleum ether (1:1, 400 ml), and the resulting solution is extracted with 5% hydrochloric acid (500 ml). The aqueous layer is extracted with ethyl acetate (50 ml) and neutralized with potassium carbonate. After cooling, the resulting crystals are collected by filtration and dried to give ethyl 3-(4-pyridyl)acrylate (34 g) as colorless prisms, mp 64°-66° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-(4-Pyridyl)acrylic acid (16.18 g, 0.1085 mol) was slurried in 200 ml of absolute ethanol. Concentrated sulfuric acid (8 ml) was added and the reaction was refluxed for 3 hours. After cooling, the solvent was evaporated and the residue was cautiously neutralized with saturated sodium bicarbonate solution. The resulting mixture was then extracted twice with diethyl ether. The organic extracts were washed with water and then brine, dried over MgSO4 and concentrated to afford 17.88 g (93% yield) of the subtitle compound.
Quantity
16.18 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Bolea, J Juarez-Jimenez, C de los Rı́os… - Journal of medicinal …, 2011 - ACS Publications
A new family of multitarget molecules able to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as with monoamino oxidase (MAO) A and B, has …
Number of citations: 232 pubs.acs.org
S Nanda, S Bhatta, B Senapati, SK Patra - Organic & Biomolecular …, 2023 - pubs.rsc.org
An efficient sequential double-annulation strategy has been developed to afford a series of unsymmetrical acridines with high yield and regioselectivity for the first time. The reaction …
Number of citations: 3 pubs.rsc.org

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